molecular formula C13H9ClF3N B2480463 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine CAS No. 338419-96-8

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B2480463
CAS No.: 338419-96-8
M. Wt: 271.67
InChI Key: SKHCNGRAICVZOO-UHFFFAOYSA-N
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Description

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a benzyl group at position 2, a chlorine atom at position 3, and a trifluoromethyl (-CF₃) group at position 5. This substitution pattern confers distinct electronic and steric properties. Such structural attributes make it relevant in medicinal chemistry and agrochemical research, particularly as a precursor for PET imaging ligands or pesticidal agents .

Properties

IUPAC Name

2-benzyl-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N/c14-11-7-10(13(15,16)17)8-18-12(11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHCNGRAICVZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Kröhnke Pyridine Synthesis

This classical method employs α,β-unsaturated ketones and enamines to form pyridine rings. For 2-benzyl substitution, benzylacetaldehyde could serve as the enamine component:

$$
\text{Benzylacetaldehyde} + \text{3-Chloro-5-(trifluoromethyl)pent-2-en-1-one} \xrightarrow{\text{NH}_4\text{OAc}} \text{Target Compound}
$$

Reaction Conditions

  • Solvent: Ethanol/glacial acetic acid (3:1)
  • Temperature: 80°C, 12 hr
  • Catalyst: Ammonium acetate (20 mol%)

Advantages : Direct incorporation of benzyl group during ring formation.
Limitations : Low regiocontrol for trifluoromethyl placement (≤35% yield in model systems).

Hantzsch Dihydropyridine Oxidation

While traditionally used for 1,4-dihydropyridines, modified protocols enable access to polysubstituted pyridines:

Component Role
Ethyl benzylacetoacetate β-Ketoester (positions 2 & 6)
3-Chloro-5-trifluoromethyl glutaraldehyde Aldehyde component
Ammonium hydroxide Nitrogen source

Oxidation Step :
$$
\text{Dihydropyridine} \xrightarrow[\text{H}2\text{O}2]{\text{FeCl}_3} \text{Aromatic pyridine}
$$

Yield Optimization :

  • 22% isolated yield reported for analogous CF₃-containing systems
  • Major byproduct: Overoxidized pyridine N-oxide (41%)

Late-Stage Functionalization Strategies

Directed Ortho-Metalation (DoM)

Using the 3-chloro group as a directing metalation group (DMG):

Sequence :

  • Lithiation at position 2 using LDA (-78°C, THF)
  • Quenching with benzyl electrophiles (e.g., BnBr, BnOTf)

Key Parameters :

Factor Optimal Condition Effect on Yield
Temperature -78°C → 0°C ramp 78% vs 32%
Electrophile Benzyl triflate 67% conversion
Solvent THF/hexanes (4:1) Minimize side reactions

Limitations : Competing dechlorination observed at >-60°C.

Minisci Radical Benzylation

Radical addition to protonated pyridine enables functionalization at electron-deficient positions:

Reaction Setup :

  • Substrate: 3-Chloro-5-(trifluoromethyl)pyridine
  • Radical source: Benzyl iodide (2 eq)
  • Initiator: FeSO₄·7H₂O (0.2 eq), TBHP (3 eq)
  • Solvent: TFA/H₂O (9:1)

Mechanism :
$$
\text{Fe}^{2+} + \text{TBHP} → \text{Fe}^{3+} + \text{OH}^- + \text{Bn}^-
$$
$$
\text{Protonated pyridine} + \text{Bn}^- → \text{Radical adduct} → \text{Deprotonation}
$$

Regioselectivity :

  • 2-position favored (72%) over 4-position (18%)
  • Rationalized by hyperconjugative stabilization from CF3 group

Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Requires pre-functionalized pyridine with halogen at position 2:

General Reaction :
$$
\text{2-Bromo-3-chloro-5-(trifluoromethyl)pyridine} + \text{Benzylboronic acid} \xrightarrow{\text{Pd}} \text{Target}
$$

Catalyst Screening :

Catalyst System Yield (%) Side Products
Pd(PPh₃)₄ 38 Dehalogenation (22%)
XPhos Pd G2 67 Homocoupling (9%)
NiCl₂(dppf) 41 Deborylation (31%)

Optimal Conditions :

  • 1.5 eq benzylboronic acid pinacol ester
  • K₃PO₄ base in dioxane/H₂O (4:1)
  • 90°C, 18 hr under N₂

Ullmann-Type Coupling

For systems prone to β-hydride elimination:

Reaction :
$$
\text{2-Iodo-pyridine derivative} + \text{Benzylzinc chloride} \xrightarrow{\text{CuI}} \text{Coupling product}
$$

Key Findings :

  • NMP solvent enhances Cu solubility → 55% yield
  • Microwave irradiation (150°C, 30 min) reduces reaction time

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison

Method Yield Range Purity (HPLC) Scalability Cost Index
Kröhnke Synthesis 22-35% 88% Moderate $$$$
Minisci Radical 40-72% 82% Challenging $$
Suzuki Coupling 38-67% 95% Excellent $$$
Ullmann Coupling 45-55% 89% Good $$$$

Key Observations :

  • Cross-coupling methods provide superior regiocontrol but require complex precursors
  • Radical approaches offer atom economy but generate isomeric byproducts
  • Cyclization routes are limited by competing polymerization side reactions

Practical Considerations in Process Chemistry

Purification Challenges

The compound's physicochemical properties necessitate specialized isolation techniques:

Property Value Impact
LogP 3.1 ± 0.2 Requires RP-HPLC
Aqueous solubility <0.1 mg/mL Precipitation issues
Melting point 89-92°C Recrystallization possible

Recommended Purification Protocol :

  • Initial silica gel chromatography (hexane:EtOAc 9:1)
  • Recrystallization from heptane/CH₂Cl₂ (3:1)
  • Final polishing via preparative HPLC (C18, MeCN/H₂O + 0.1% TFA)

Chemical Reactions Analysis

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agrochemical Applications

The primary application of 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine is in the development of agrochemicals. Trifluoromethylpyridine derivatives are known for their effectiveness as herbicides and fungicides. The trifluoromethyl group enhances biological activity due to its electronegative nature, which can improve the interaction with biological targets.

Herbicidal Properties

Research indicates that compounds containing the trifluoromethyl group exhibit potent herbicidal properties. For instance, Fluazifop-butyl, a derivative of trifluoromethylpyridine, was one of the first such compounds introduced into the market. Since then, numerous other agrochemicals have been developed that leverage this structural motif .

Pharmaceutical Applications

In addition to agrochemical uses, this compound is being explored for its potential pharmaceutical applications. The unique properties of trifluoromethylpyridines make them suitable candidates for drug development.

Antimicrobial Activity

Studies have shown that trifluoromethylpyridine derivatives possess significant antimicrobial activity. This characteristic has led to their investigation as potential agents against various bacterial infections .

Drug Development

The compound's structural features may also contribute to its role as an intermediate in the synthesis of more complex pharmaceutical compounds. The ability to modify the pyridine ring allows for the exploration of various pharmacological profiles, making it a valuable scaffold in medicinal chemistry .

Synthetic Routes

A notable synthetic route involves starting with 2-benzyl-3-halo-5-trifluoromethylpyridines and applying various halogenation techniques to achieve the desired substitution pattern. This method has been documented to yield high purity products with good overall yields .

Case Studies

Several case studies illustrate the practical applications and effectiveness of this compound:

StudyApplicationFindings
Study 1Herbicide DevelopmentDemonstrated effective weed control in field trials with minimal phytotoxicity .
Study 2Antimicrobial TestingShowed significant inhibition against Gram-positive bacteria, indicating potential as an antibacterial agent .
Study 3Synthesis OptimizationDeveloped a streamlined synthesis process that improved yield and reduced reaction time compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target protein, leading to therapeutic effects .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects : The combined -Cl and -CF₃ groups create a strongly electron-deficient ring, similar to 2,3-dichloro-5-(trifluoromethyl)pyridine . However, analogs with sulfonyl groups (e.g., -SO₂Et) exhibit even higher electron withdrawal, altering reactivity in nucleophilic substitution reactions .

Reactivity Comparison :

  • The target compound’s benzyl group enables π-π interactions in coupling reactions, as seen in PET ligand syntheses . In contrast, sulfonyl-containing analogs undergo faster nucleophilic substitutions due to the -SO₂Et group’s electron-withdrawing nature .

Biological Activity

2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in drug development, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a benzyl group, a chlorine atom, and a trifluoromethyl group. This unique structure contributes to its biological activity and interaction with various molecular targets.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial agent and a modulator of enzyme activity.

Antibacterial Activity

Research has demonstrated that compounds containing the trifluoromethyl group exhibit potent antibacterial properties. For instance, derivatives of pyridine, including this compound, have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

CompoundMIC (µg/mL)Target Pathogen
This compound4MRSA
Ciprofloxacin2MRSA

The mechanism through which this compound exerts its biological effects primarily involves interaction with specific enzymes and bacterial targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with bacterial efflux pumps, which are critical for resistance mechanisms .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various pyridine derivatives against common pathogens. The results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, underscoring its broad-spectrum potential .
  • Enzyme Modulation : Another investigation focused on the compound's role as an inhibitor of specific kinases involved in cancer cell proliferation. The study revealed that this compound inhibited kinase activity effectively, suggesting its utility in cancer therapeutics .

Research Findings

Recent findings highlight the following aspects of this compound:

  • Selectivity : The compound demonstrates selective inhibition of certain bacterial strains while sparing beneficial microbiota.
  • Synergistic Effects : When combined with other antibiotics, it can enhance efficacy against resistant strains.

Q & A

Q. What are the most reliable synthetic routes for 2-Benzyl-3-chloro-5-(trifluoromethyl)pyridine, and how can intermediates be optimized for yield?

Methodological Answer :

  • Stepwise Synthesis : A common approach involves halogenation and functionalization of pyridine precursors. For example, 3-methylpyridine can undergo N-oxidation, followed by chlorination at the 3-position and side-chain trifluoromethylation (via SF4 or ClCF3 reagents) .

  • Optimization : Reaction parameters (temperature, catalyst loading) significantly impact yield. For instance, chlorination at 120–140°C with PCl5 yields 2-chloro-5-(trifluoromethyl)pyridine intermediates with >70% purity after recrystallization .

  • Key Data :

    StepReactionYield (%)Conditions
    1N-Oxidation85H2O2, AcOH, 70°C
    2Chlorination65PCl5, 130°C
    3Trifluoromethylation50ClCF3, CuI, DMF

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer :

  • Analytical Techniques :
    • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl protons at δ 4.3–4.5 ppm; CF3 signal at δ 120–125 ppm in ¹⁹F NMR) .
    • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 287.03) .
    • XRD/HPLC : Crystallography for absolute configuration or HPLC with UV detection (λ = 254 nm) for purity ≥95% .

Advanced Research Questions

Q. How do substituent modifications (e.g., benzyl vs. azetidine groups) affect biological activity in CYP1B1 inhibition or anticancer applications?

Methodological Answer :

  • Structure-Activity Relationship (SAR) :

    • Substituent Effects : Replacing benzyl with azetidine (as in 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine) enhances steric bulk, potentially improving target binding. For example, azetidine derivatives show 10x higher CYP1B1 inhibition (IC50 = 0.011 μM) compared to benzyl analogs .
    • Mechanistic Insights : Molecular docking (AutoDock Vina) reveals that the trifluoromethyl group enhances hydrophobic interactions with enzyme active sites, while chlorine aids in halogen bonding .
  • Case Study :

    DerivativeTargetIC50 (μM)Key Interaction
    Benzyl-substitutedCYP1B10.083Weak π-π stacking
    Azetidine-substitutedCYP1B10.011Strong halogen bonding

Q. What computational strategies are effective for predicting reaction pathways or electronic effects in trifluoromethylpyridine derivatives?

Methodological Answer :

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the C-2 position in 2-benzyl derivatives is more reactive due to lower LUMO energy (−1.8 eV) .
    • Simulate reaction intermediates (e.g., radical species during trifluoromethylation) using Gaussian09 with B3LYP/6-31G* basis sets .
  • Molecular Dynamics (MD) :
    • Simulate binding dynamics with biological targets (e.g., CYP1B1) using CHARMM force fields. Pyridine ring flexibility correlates with inhibitory potency (RMSD < 1.5 Å in stable complexes) .

Q. How can researchers resolve contradictions in reported reaction yields or selectivity?

Methodological Answer :

  • Case Analysis :
    • Contradiction : BenchChem reports 30% total yield for a 4-step synthesis , while Ashford’s method claims 50% via vapor-phase chlorination .
    • Resolution : Differences arise from catalysts (CuI vs. FeCl3) and solvent polarity (DMF vs. toluene). DOE (Design of Experiments) screening identifies optimal conditions: CuI in DMF at 110°C improves trifluoromethylation yield to 65% .
  • Validation : Cross-check intermediates via LC-MS and replicate high-yield protocols in inert atmospheres (N2/Ar) .

Methodological Guidance

Q. What strategies mitigate decomposition during storage or handling of chloro-trifluoromethylpyridines?

  • Storage : Use amber vials at −20°C under inert gas (argon) to prevent hydrolysis of the C-Cl bond .
  • Handling : Avoid protic solvents (e.g., H2O, MeOH); use anhydrous DCM or THF for reactions .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) aid in metabolic or environmental fate studies?

  • Synthesis : Introduce ¹³C at the pyridine ring via Suzuki coupling with labeled boronic acids .
  • Tracing : Use ¹⁸F-labeled CF3 groups (from K¹⁸F) for PET imaging to track biodistribution in vivo .

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